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molecular formula C13H19O5P B099347 Ethyl 4-(diethoxyphosphoryl)benzoate CAS No. 17067-92-4

Ethyl 4-(diethoxyphosphoryl)benzoate

Cat. No. B099347
M. Wt: 286.26 g/mol
InChI Key: NGVFPROCAZKXQJ-UHFFFAOYSA-N
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Patent
US06713462B2

Procedure details

To a solution of 4-(diethoxyphosphoryl)-benzoic acid ethyl ester (2b) (2.46 g, 8.59 mmol) in methanol (86 mL) was slowly added lithium hydroxide (monohydrate, 0.36 g, 8.59 mmol) in water (86 mL). The resulting reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated to remove methanol and diluted with brine, then extracted with EtOAc (3×100 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by crystallization from hexane/ethyl acetate (2.37 g), m.p. 101° C. 1H NMR (300 MHz, CDCl3) δ (ppm)): 1.27 (t, J=7.03 Hz, 6H), 4.03 (q, J=7.03 Hz, 4H), 7.85 (m, 2H), 8.09 (m, 2H), 12.65 (bs, 1H). 31P NMR (121 MHz, CDCl3) δ21.611.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[CH:9][C:8]([P:11]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=1)C.[OH-].[Li+]>CO.O>[CH2:17]([O:16][P:11]([C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:19])=[O:3])=[CH:6][CH:7]=1)([O:13][CH2:14][CH3:15])=[O:12])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)P(=O)(OCC)OCC)=O
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
86 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
86 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL) until the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The desired product was purified by crystallization from hexane/ethyl acetate (2.37 g), m.p. 101° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OP(=O)(OCC)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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